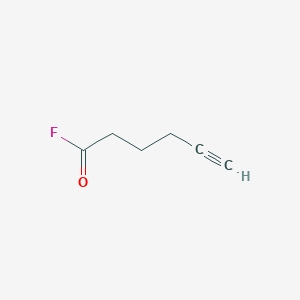
Hex-5-ynoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-ynoyl fluoride is an organic compound with the molecular formula C6H7FO It is a derivative of hex-5-ynoic acid, where the hydroxyl group is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-ynoyl fluoride can be synthesized through the fluorination of hex-5-ynoyl chloride. The general procedure involves the reaction of hex-5-ynoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a more specialized fluorinating reagent under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: Hex-5-ynoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents, such as hydrogenation to form hex-5-enoyl fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are often used in hydrogenation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted hex-5-ynoyl derivatives.
Addition Reactions: Hex-5-enoyl fluoride and other addition products.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of this compound.
Scientific Research Applications
Hex-5-ynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of hex-5-ynoyl fluoride involves its reactivity with various molecular targets. The fluorine atom’s high electronegativity and the triple bond’s reactivity contribute to its unique chemical behavior. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Hex-5-ynoyl fluoride can be compared with other similar compounds, such as:
Hex-5-ynoyl chloride: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
Hex-5-ynoyl bromide: Another halogenated derivative with distinct chemical properties.
Hex-5-ynoyl iodide: Less common but also used in specific synthetic applications.
Uniqueness: this compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
922496-02-4 |
|---|---|
Molecular Formula |
C6H7FO |
Molecular Weight |
114.12 g/mol |
IUPAC Name |
hex-5-ynoyl fluoride |
InChI |
InChI=1S/C6H7FO/c1-2-3-4-5-6(7)8/h1H,3-5H2 |
InChI Key |
KNYNTLMLMFWYEC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















